

Application Notes and Protocols: Synthesis of Exaltone® (Cyclopentadecanone) from Cycloundecanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cycloundecanone*

Cat. No.: *B1197894*

[Get Quote](#)

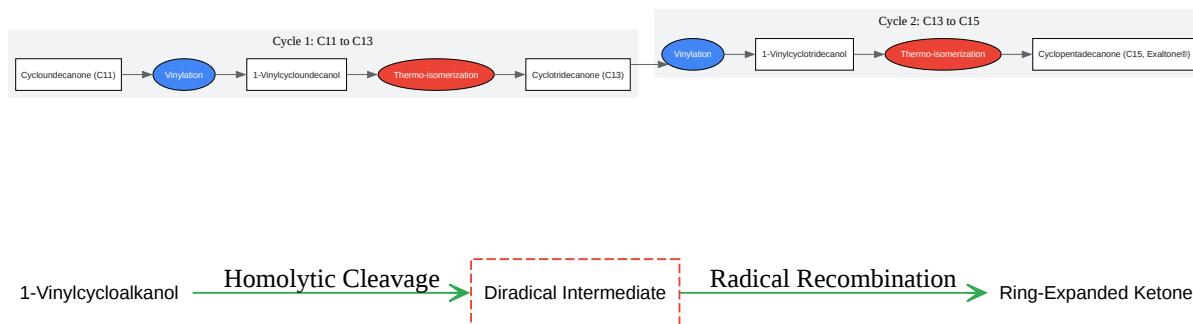
For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the macrocyclic musk, Exaltone® (cyclopentadecanone), starting from **cycloundecanone**. The synthetic strategy is centered on a sequential two-carbon ring expansion, a powerful method for the homologation of cyclic ketones. This process is repeated to expand the initial 11-membered ring to a 15-membered ring. The key transformation involves the vinylation of the cyclic ketone to form a tertiary alcohol, followed by a thermal-induced[1][2]-sigmatropic rearrangement. This methodology offers a robust and efficient pathway to valuable macrocyclic compounds.

Introduction

Exaltone®, or cyclopentadecanone, is a highly valued synthetic musk used extensively in the fragrance and perfume industry for its warm, sweet, and animalic scent profile. The construction of such large carbocycles presents a significant synthetic challenge. Traditional methods often involve complex, multi-step procedures with low overall yields. Ring expansion strategies provide an elegant and efficient alternative to *de novo* macrocyclization.


This protocol details a two-cycle, two-carbon ring expansion of **cycloundecanone** to cyclopentadecanone. Each cycle consists of two primary steps:

- **Vinylation:** The reaction of the cyclic ketone with a vinyl organometallic reagent to produce a 1-vinylcycloalkanol.
- **Thermo-isomerization:** A high-temperature, gas-phase rearrangement of the 1-vinylcycloalkanol to yield the ring-expanded ketone.

This iterative approach allows for a controlled and predictable expansion of the carbocyclic framework.

Overall Synthetic Workflow

The synthesis of cyclopentadecanone from **cycloundecanone** is achieved through two successive two-carbon ring expansion cycles.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. TW202124339A - A method for producing vinylcycloalkanes compounds - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Exaltone® (Cyclopentadecanone) from Cycloundecanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197894#synthesis-of-exaltone-cyclopentadecanone-from-cycloundecanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com